molecular formula C11H13NO6 B14428641 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate CAS No. 82721-42-4

1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate

Cat. No.: B14428641
CAS No.: 82721-42-4
M. Wt: 255.22 g/mol
InChI Key: LEFALUKSYPPWMP-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate is a chemical compound with a complex structure that includes a phenyl ring, a hydroxyethoxy group, and a nitrate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a photoinitiator in polymerization processes due to its ability to generate radicals upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with a suitable nitrating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the nitration process. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate ester to an amine or other reduced forms.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization processes, enabling the formation of polymers with specific properties.

    Biology: Employed in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.

    Medicine: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.

    Industry: Utilized in the production of coatings, adhesives, and other materials that require controlled polymerization.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate involves the generation of radicals upon exposure to light. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of the phenyl ring and the formation of reactive intermediates that propagate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: Another photoinitiator with similar applications in polymerization.

    Monoacylphosphine oxide (MAPO): A water-soluble photoinitiator used in biomedical applications.

    Bisacylphosphine oxide (BAPO): Known for its high efficiency in initiating polymerization reactions.

Uniqueness

1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate is unique due to its specific structure, which allows for efficient radical generation and initiation of polymerization. Its hydroxyethoxy group enhances its solubility and compatibility with various monomers, making it a versatile compound in different applications.

Properties

CAS No.

82721-42-4

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

[1-[4-(2-hydroxyethoxy)phenyl]-1-oxopropan-2-yl] nitrate

InChI

InChI=1S/C11H13NO6/c1-8(18-12(15)16)11(14)9-2-4-10(5-3-9)17-7-6-13/h2-5,8,13H,6-7H2,1H3

InChI Key

LEFALUKSYPPWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCCO)O[N+](=O)[O-]

Origin of Product

United States

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